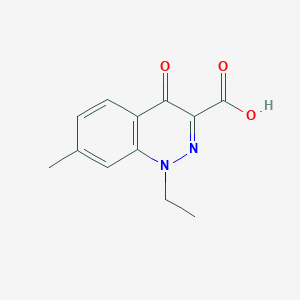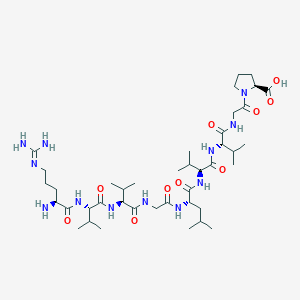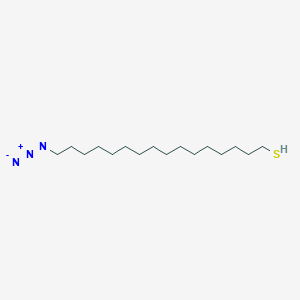
7-(3-Chloropropylidene)tridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Chloropropylidene)tridecane: is an organic compound with the molecular formula C16H31Cl It is a chlorinated hydrocarbon, characterized by a long carbon chain with a chlorine atom attached to a propylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Chloropropylidene)tridecane typically involves the chlorination of tridecane followed by the introduction of a propylidene group. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the reaction is carried out under controlled temperature and pressure to ensure the selective chlorination of the desired position on the carbon chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7-(3-Chloropropylidene)tridecane can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted hydrocarbons depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-(3-Chloropropylidene)tridecane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, surfactants, and other chemical products.
Wirkmechanismus
The mechanism by which 7-(3-Chloropropylidene)tridecane exerts its effects is primarily through its reactivity with other chemical species. The chlorine atom and the propylidene group provide sites for chemical reactions, allowing the compound to participate in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
7-(3-Bromopropylidene)tridecane: Similar structure but with a bromine atom instead of chlorine.
7-(3-Iodopropylidene)tridecane: Similar structure but with an iodine atom instead of chlorine.
7-(3-Fluoropropylidene)tridecane: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: 7-(3-Chloropropylidene)tridecane is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its bromine, iodine, and fluorine analogs.
Eigenschaften
CAS-Nummer |
602328-96-1 |
|---|---|
Molekularformel |
C16H31Cl |
Molekulargewicht |
258.9 g/mol |
IUPAC-Name |
7-(3-chloropropylidene)tridecane |
InChI |
InChI=1S/C16H31Cl/c1-3-5-7-9-12-16(14-11-15-17)13-10-8-6-4-2/h14H,3-13,15H2,1-2H3 |
InChI-Schlüssel |
JYXQUEKKFDWSDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=CCCCl)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(2-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12597266.png)
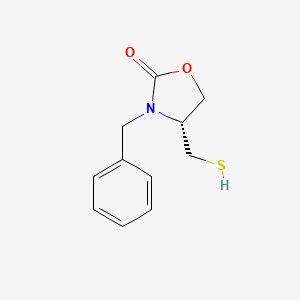

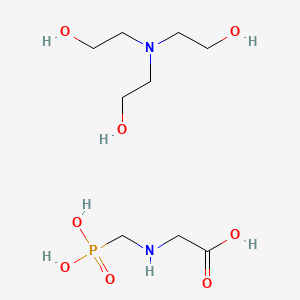
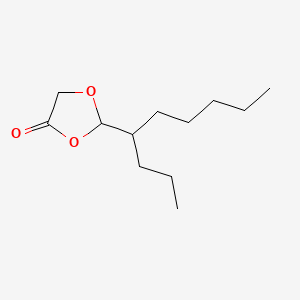
![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid](/img/structure/B12597289.png)
![1,1'-[Oxydi(4,1-phenylene)]bis(2-methoxy-2-methylpropan-1-one)](/img/structure/B12597295.png)
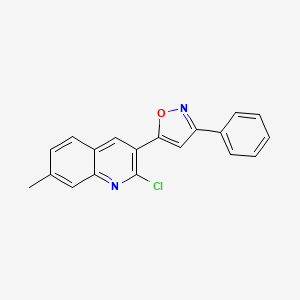
![2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol](/img/structure/B12597305.png)
![2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl-](/img/structure/B12597319.png)
![5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide](/img/structure/B12597322.png)
